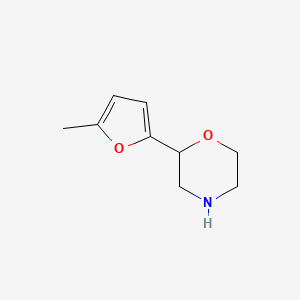
2-(5-Methylfuran-2-yl)morpholine
Übersicht
Beschreibung
2-(5-Methylfuran-2-yl)morpholine is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(5-Methylfuran-2-yl)morpholine is a compound that combines a morpholine ring with a 5-methylfuran moiety. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features:
- A morpholine ring, which is known for enhancing the pharmacokinetic properties of various drugs.
- A 5-methylfuran substituent that may contribute to its biological activity through specific interactions with biological targets.
Neuropharmacological Effects
Research indicates that morpholine derivatives, including this compound, can modulate neurotransmitter receptors and enzymes involved in neurodegenerative diseases. The morpholine ring often facilitates binding to central nervous system (CNS) targets, enhancing the efficacy of neuroactive compounds.
- CNS Targeting : Morpholines are frequently used in drug design to improve the ability of compounds to cross the blood-brain barrier (BBB) and interact with CNS receptors. For instance, studies have shown that the introduction of morpholine groups increases brain penetration and modulates receptor activity, particularly for metabotropic glutamate receptors (mGlu2) associated with mood disorders and neurodegenerative conditions .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes related to neurodegenerative diseases. For example, morpholine derivatives have been identified as potent inhibitors of δ-secretase, which plays a role in Alzheimer's disease pathology .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through its effects on nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In vitro studies demonstrated that certain derivatives can significantly reduce the expression of these inflammatory mediators in macrophage cells stimulated by lipopolysaccharides (LPS) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The 5-methylfuran moiety is crucial for binding interactions with target proteins, potentially via hydrogen bonding or π-stacking interactions.
- Variations in the substituents on the furan ring can lead to significant changes in potency, as evidenced by SAR studies that explored numerous analogues .
| Compound | Substituent | IC50 (µM) | Notes |
|---|---|---|---|
| 1 | H | 5.1 | Base compound with 5-methylfuran |
| 2 | CH3 | 3.1 | Increased potency observed |
| 3 | Cl | 5.7 | Moderate activity |
| 4 | Br | 5.8 | Similar potency to Cl variant |
Case Studies
Several studies have reported on the biological activities of morpholine derivatives:
- Neurodegenerative Diseases : In a study focusing on Alzheimer's disease models, morpholine derivatives were shown to inhibit δ-secretase effectively, leading to reduced levels of amyloid-beta peptides .
- Anti-inflammatory Response : In RAW 264.7 macrophage cells treated with LPS, compounds derived from morpholine exhibited significant reductions in iNOS and COX-2 expression levels, suggesting their potential as therapeutic agents for inflammatory diseases .
Eigenschaften
IUPAC Name |
2-(5-methylfuran-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7-2-3-8(12-7)9-6-10-4-5-11-9/h2-3,9-10H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWYSQNTGGMCED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















